N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6S2/c1-20-14-9-13(4-5-15(14)26-17(20)21)28(23,24)19-11-18(22,12-6-7-25-10-12)16-3-2-8-27-16/h2-10,19,22H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYINBKOPNRSPGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC(C3=COC=C3)(C4=CC=CS4)O)OC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural elements:
- Furan Ring : A five-membered heterocyclic ring containing oxygen.
- Thiophene Moiety : A five-membered ring containing sulfur.
- Benzo[d]oxazole Framework : A fused ring system that contributes to its biological activity.
Molecular Formula : C15H13N3O4S
Molecular Weight : 303.35 g/mol
CAS Number : 2034335-20-9
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it is effective against various bacterial strains, potentially more so than traditional antibiotics such as streptomycin and tetracycline. The mechanisms of action include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism.
- Membrane Disruption : It could disrupt bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies suggest that it may induce apoptosis in cancer cell lines through:
- Cell Cycle Arrest : The compound can halt the progression of the cell cycle at specific checkpoints.
- Reactive Oxygen Species (ROS) Generation : It may increase ROS levels, leading to oxidative stress and subsequent apoptosis.
Case Studies and Research Findings
- Study on Antimicrobial Activity :
- Anticancer Mechanism Investigation :
- Structure-Activity Relationship (SAR) :
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural complexity necessitates comparisons with analogous sulfonamide-heterocycle hybrids. Below is a detailed analysis of its similarities and distinctions with related molecules:
Table 1: Structural and Functional Comparison
Key Findings
Structural Uniqueness: The target compound’s combination of furan-3-yl and thiophen-2-yl groups distinguishes it from analogs like Furilazole (furan-2-yl) or ’s thiophen-2-ylmethylene derivatives .
- Sulfonation of benzo[d]oxazole at position 4.
- Nucleophilic substitution to attach the hydroxyethyl-heterocyclic bridge .
Bioactivity Hypotheses :
- Sulfonamides with heterocyclic appendages (e.g., thiophene, furan) are frequently associated with enzyme inhibition (e.g., carbonic anhydrase) or antimicrobial activity .
- The benzo[d]oxazole core may enhance metabolic stability compared to oxazolidine (Furilazole) or isoxazole (), though this requires experimental validation .
Agrochemical vs. Pharmaceutical Potential: Unlike Furilazole (a herbicide safener) , the target compound lacks documented pesticidal activity. Its structural complexity aligns more with drug development, particularly given the rise of sulfonamides in oncology and infectious diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this compound, and how can reaction yields be optimized?
- Methodology : Utilize palladium-catalyzed reductive cyclization reactions for constructing the heterocyclic core (e.g., benzo[d]oxazole) . Incorporate acylation and arylation steps for introducing the furan and thiophene moieties, as demonstrated in analogous thiazole derivatives . Optimize yields by controlling oxidation states of sulfur-containing groups (e.g., avoiding over-oxidation of thiophene to sulfones) .
- Key Parameters : Reaction temperature (60–80°C), solvent polarity (DMF or THF), and stoichiometric ratios of intermediates .
Q. Which spectroscopic techniques are most effective for structural elucidation and purity assessment?
- Methodology : Combine single-crystal X-ray diffraction for unambiguous confirmation of the sulfonamide and hydroxyl group orientations . Use / NMR to verify substituent positions on the furan and thiophene rings, noting characteristic shifts for hydroxyethyl groups (~δ 4.5–5.0 ppm) . FT-IR can validate hydrogen bonding between the hydroxyl and sulfonamide groups (stretching at ~3200–3500 cm) .
Q. How can solubility challenges be addressed during in vitro bioactivity assays?
- Methodology : Employ co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility. Pre-screen solubility using dynamic light scattering (DLS) to avoid aggregation in cell culture media .
Advanced Research Questions
Q. What computational strategies can predict interactions between this compound and biological targets (e.g., cancer-related enzymes)?
- Methodology : Perform molecular docking studies with Autodock Vina or Schrödinger Suite, focusing on the sulfonamide group’s electrostatic interactions with catalytic residues (e.g., zinc ions in carbonic anhydrase IX) . Validate predictions using molecular dynamics simulations to assess binding stability over 100-ns trajectories .
- Data Contradiction : Address discrepancies between in silico predictions and experimental IC values by refining force field parameters or incorporating solvation effects .
Q. How can researchers resolve contradictions in reported anticancer activity data across different cell lines?
- Methodology : Standardize assay conditions (e.g., pH, serum content) and validate cell line authenticity via STR profiling. Compare dose-response curves for compounds with structural analogs (e.g., thiazole derivatives in ) to identify substituent-dependent activity trends .
- Experimental Design : Include positive controls (e.g., doxorubicin) and assess off-target effects using kinase profiling panels .
Q. What strategies mitigate oxidative degradation of the thiophene and furan rings during long-term stability studies?
- Methodology : Store the compound under inert gas (N) and add radical scavengers (e.g., BHT) to formulations. Monitor degradation pathways via LC-MS, identifying major byproducts such as sulfoxides or hydroxylated furans .
Q. How does the stereochemistry of the hydroxyethyl group influence biological activity?
- Methodology : Synthesize enantiomers via chiral chromatography (e.g., using amylose-based columns) and compare their bioactivity. Use circular dichroism (CD) to confirm absolute configurations .
Methodological Considerations Table
| Research Aspect | Recommended Techniques | Key References |
|---|---|---|
| Synthesis | Pd-catalyzed cyclization, acylation | |
| Structural Analysis | X-ray crystallography, NMR | |
| Bioactivity Screening | Molecular docking, standardized cell assays | |
| Stability Studies | LC-MS, radical scavenger testing |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
